(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through various functionalization and coupling steps. For example, the synthesis of pyrazolyl derivatives has been achieved through reactions involving key steps like N-acylation, oxidation, and cyclization, demonstrating the complexity and precision required in synthesizing such molecules (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using techniques like X-ray diffraction, which provides detailed information on the crystallographic arrangement and molecular conformation. Studies have shown that the crystalline forms of these compounds can exhibit various space groups, indicating diverse molecular packing and structural features (Cao et al., 2010).
Chemical Reactions and Properties
The chemical reactions involving pyrazole derivatives can include substitution reactions, where different functional groups are introduced or modified. These reactions are critical for the synthesis of diverse derivatives with varying properties and potential applications. The physicochemical properties, such as molecular electrostatic potential and frontier molecular orbitals, are analyzed using computational methods like density functional theory (DFT) to predict reactivity and stability (Huang et al., 2021).
科学的研究の応用
Antimicrobial Activity
Compounds structurally related to (3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone have shown promising antimicrobial properties. For instance, derivatives with fluorine have been evaluated for antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans. Certain compounds exhibited significant activities against these tested strains (Gadakh et al., 2010). Similarly, other related pyrazole derivatives have been synthesized and found to display good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups (Kumar et al., 2012).
Antipsychotic Potential
In the realm of neuropsychopharmacology, certain fluorobenzyl pyrazole derivatives have been investigated for their antipsychotic-like properties. For instance, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, a related compound, displayed an antipsychotic-like profile in animal behavioral tests, without interacting with dopamine receptors. This compound was metabolized to an active and toxic metabolite, and subsequent studies explored analogs with altered functionalities for potential antipsychotic applications (Wise et al., 1987).
Crystal Structure and Synthesis
The crystal structures and synthesis methodologies of compounds closely related to the target compound have been studied. These studies provide insights into the molecular arrangement and potential modifications for enhancing biological activity. For instance, the synthesis and structural analysis of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone offer valuable information on the molecular configuration, which is crucial for understanding the compound's interaction with biological targets (Cao et al., 2010).
特性
IUPAC Name |
[3-[2-[(4-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJHKZJVYQRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。